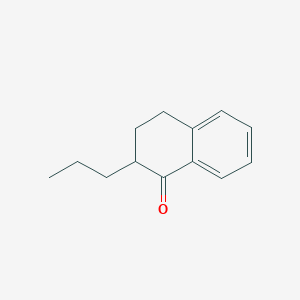

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one

Übersicht

Beschreibung

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O It is a derivative of tetrahydronaphthalene, featuring a propyl group at the second position and a ketone functional group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1,2,3,4-tetrahydronaphthalen-1-one with a suitable propylating agent. One common method is the Friedel-Crafts acylation reaction, where 1,2,3,4-tetrahydronaphthalen-1-one is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques like distillation or crystallization may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders . The compound's structure allows it to interact effectively with biological receptors, making it a candidate for developing new therapeutic agents.

Case Study: Antidepressant Activity

A study focused on the synthesis of derivatives of this compound showed promising results in enhancing serotonin levels in the brain. The synthesized compounds exhibited higher binding affinity to the serotonin transporter compared to existing SSRIs. This suggests that modifications to the tetrahydronaphthalene structure could lead to more effective antidepressants .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for diverse chemical modifications that can lead to the formation of complex compounds used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

Neuropharmacology

Role in Neurodegenerative Diseases

Research has explored the potential of this compound in neuropharmacology. It has been studied for its effects on neurodegenerative diseases such as Parkinson's disease. Compounds derived from this structure have shown promise in modulating neurotransmitter systems that are disrupted in such conditions .

Case Study: Neuroprotective Effects

A recent study demonstrated that certain derivatives of this compound exhibited neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis in vitro. These findings suggest a potential therapeutic application for treating neurodegenerative disorders .

Material Science

Applications in Polymer Chemistry

The compound's reactivity allows it to be utilized in creating polymers with specific properties. Its derivatives can serve as monomers or cross-linking agents in polymer formulations.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Property | Application |

|---|---|---|

| Thermosetting Resins | High thermal stability | Electronics and automotive |

| Biodegradable Polymers | Eco-friendly degradation | Packaging materials |

Wirkmechanismus

The mechanism of action of 2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydronaphthalen-1-one: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain contexts.

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with an ethyl group, affecting its reactivity and applications.

Uniqueness

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the propyl group, which influences its hydrophobicity, reactivity, and potential applications. This structural feature distinguishes it from other tetrahydronaphthalene derivatives and makes it valuable in specific research and industrial contexts.

Biologische Aktivität

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as 2-propyl-THN or CAS number 50417-78-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a naphthalene core with a propyl group and a ketone functional group. Its structure contributes to its interaction with biological systems.

Target Receptors

Research indicates that compounds similar to this compound exhibit affinity for various cytochrome P450 enzymes (CYPs), particularly those involved in steroidogenesis and drug metabolism. Notable targets include:

- CYP11A1 : Involved in steroid hormone biosynthesis.

- CYP19A1 : Aromatase enzyme responsible for estrogen synthesis.

- CYP3A4 : Key enzyme in drug metabolism.

Mode of Action

The interaction of this compound with cytochrome P450 enzymes suggests a role in modulating steroid hormone levels and influencing the metabolism of various pharmaceuticals. This mechanism may contribute to its anti-inflammatory and analgesic properties observed in preliminary studies.

Anti-inflammatory Properties

Studies have indicated that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in the context of conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro .

Analgesic Effects

In animal models, the compound has shown potential analgesic effects comparable to conventional pain relief medications. Its action appears to be mediated through both central and peripheral pathways, suggesting a multifaceted approach to pain management.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to reduce inflammation markers in cultured human cells. For instance:

- Study A : Inhibition of IL-6 and TNF-alpha production by up to 50% at concentrations ranging from 10 µM to 50 µM.

In Vivo Studies

In vivo studies involving rodent models have provided insights into the analgesic effects:

- Study B : Administration of this compound resulted in a significant reduction in pain response measured by the tail-flick test (p < 0.01) compared to control groups .

Data Summary Table

Eigenschaften

IUPAC Name |

2-propyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h3-4,6-7,11H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIXTUUIVUTILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446792 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50417-78-2 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.